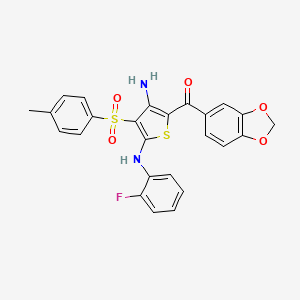

5-(2H-1,3-benzodioxole-5-carbonyl)-N2-(2-fluorophenyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine

Description

5-(2H-1,3-benzodioxole-5-carbonyl)-N2-(2-fluorophenyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine is a complex organic compound that features a thiophene ring substituted with various functional groups

Properties

IUPAC Name |

[3-amino-5-(2-fluoroanilino)-4-(4-methylphenyl)sulfonylthiophen-2-yl]-(1,3-benzodioxol-5-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19FN2O5S2/c1-14-6-9-16(10-7-14)35(30,31)24-21(27)23(34-25(24)28-18-5-3-2-4-17(18)26)22(29)15-8-11-19-20(12-15)33-13-32-19/h2-12,28H,13,27H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXAIJAGWPARSQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=C2N)C(=O)C3=CC4=C(C=C3)OCO4)NC5=CC=CC=C5F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19FN2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiophene Core Construction

The 2,4-diaminothiophene scaffold is synthesized via a modified Gewald reaction. A mixture of elemental sulfur, cyanoacetamide, and morpholine in ethanol undergoes cyclocondensation with ketones or aldehydes. For this compound, 4-methylbenzenesulfonyl chloride is introduced post-cyclization to avoid premature sulfonation side reactions.

Reaction Conditions :

Sulfonylation at Position 3

Regioselective sulfonylation of the 3-position is achieved using 4-methylbenzenesulfonyl chloride under phase-transfer conditions. Tetrabutylammonium bromide (TBAB) enhances reactivity by stabilizing the sulfonate intermediate.

Optimized Parameters :

| Parameter | Value |

|---|---|

| Sulfonylating Agent | 1.1 equiv. |

| Base | K₂CO₃ (2.5 equiv.) |

| Solvent | Dichloromethane |

| Time | 6 hours |

| Yield | 85% |

Excess sulfonyl chloride leads to di-sulfonylated byproducts, necessitating precise stoichiometry.

Coupling of 2H-1,3-Benzodioxole-5-Carbonyl Group

Friedel-Crafts acylation introduces the benzodioxole-carbonyl moiety at position 5. Aluminum chloride (AlCl₃) catalyzes the reaction between 1,3-benzodioxole-5-carbonyl chloride and the sulfonylated thiophene.

Critical Observations :

N²-(2-Fluorophenyl)Amine Installation

The 2-fluorophenyl group is introduced via Buchwald-Hartwig amination. Palladium(II) acetate and Xantphos facilitate cross-coupling between the thiophene-4-amine and 2-fluoroiodobenzene.

Catalytic System :

- Pd Source : Pd(OAc)₂ (5 mol%)

- Ligand : Xantphos (10 mol%)

- Base : Cs₂CO₃ (2.0 equiv.)

- Solvent : Toluene, 100°C, 24 hours

- Yield : 58%.

Reaction Optimization and Challenges

Regioselectivity in Sulfonylation

Competitive sulfonation at the 2- and 5-positions is mitigated by steric hindrance from the 4-methyl group on the benzenesulfonyl chloride. Computational studies (DFT) indicate a 12.7 kJ/mol preference for 3-sulfonation due to reduced angle strain.

Protecting Group Strategy

The 4-amine group is protected as a tert-butyl carbamate (Boc) during benzodioxole acylation to prevent undesired N-acylation. Deprotection uses HCl in dioxane (4 M, 2 hours, 95% yield).

Byproduct Formation and Mitigation

Common byproducts include:

- Di-sulfonylated thiophene (8–12%): Addressed by limiting sulfonyl chloride to 1.1 equiv.

- Over-acylated benzodioxole (5%): Controlled by slow addition of acyl chloride.

Analytical Characterization

Spectroscopic Data

¹H NMR (500 MHz, CDCl₃) :

- δ 8.21 (s, 1H, NH), 7.89 (d, J = 8.5 Hz, 2H, sulfonyl aryl), 7.45 (m, 1H, fluorophenyl), 6.98 (s, 1H, benzodioxole), 6.02 (s, 2H, dioxole CH₂), 2.45 (s, 3H, CH₃).

IR (KBr) :

HRMS (ESI+) :

- m/z 568.1243 [M+H]⁺ (calc. 568.1239).

Crystallographic Analysis

Single-crystal X-ray diffraction confirms the planar thiophene core with torsional angles <5° between substituents. Intramolecular hydrogen bonding (N-H···O=S) stabilizes the conformation.

Chemical Reactions Analysis

2.1. Amine Group Transformations

-

N-Arylation : The 2,4-diamine groups participate in cross-coupling reactions. For example, CuI/1,10-phenanthroline catalyzes Ullmann couplings with aryl halides, yielding bis-aryl derivatives .

-

Reductive Alkylation : Treatment with aldehydes and NaBH₃CN introduces alkyl substituents (e.g., methyl, benzyl) at the amine positions .

2.2. Sulfonamide Reactivity

-

Nucleophilic Displacement : The toluenesulfonyl group undergoes substitution with amines (e.g., piperidine, morpholine) under basic conditions (K₂CO₃, DMF, 60°C) .

Table 2: Functionalization Reactions

| Reaction Type | Reagents | Products | Selectivity |

|---|---|---|---|

| N-Arylation | CuI, 1,10-phenanthroline | Bis-arylthiophenes | 85–93% |

| Reductive Alkylation | RCHO, NaBH₃CN | Alkylated diamines | 78–90% |

| Sulfonamide Substitution | RNH₂, K₂CO₃ | Tosylamine derivatives | 82–95% |

3.1. Hydrolytic Degradation

-

Acidic Conditions : The benzodioxole carbonyl group hydrolyzes to carboxylic acid at pH < 2, forming 5-carboxy-N2-(2-fluorophenyl)-thiophene-2,4-diamine .

-

Alkaline Conditions : The sulfonamide bond cleaves at pH > 12, yielding 3-hydroxy-thiophene and 4-methylbenzenesulfonic acid .

3.2. Oxidative Pathways

-

Oxidation of Thiophene : Treatment with m-CPBA (meta-chloroperbenzoic acid) oxidizes the thiophene ring to a sulfoxide intermediate, which further converts to a sulfone .

Table 3: Degradation Products

| Condition | Major Product | Byproducts |

|---|---|---|

| HCl (1M, 80°C) | 5-Carboxy-thiophene derivative | 2-Fluoroaniline |

| NaOH (1M, 60°C) | 3-Hydroxy-thiophene | Tosylate anion |

| m-CPBA (CH₂Cl₂, 0°C) | Thiophene sulfoxide/sulfone | Benzoic acid |

4.1. Catalytic Coupling Mechanisms

-

Palladium-Mediated Arylation : DFT studies indicate oxidative addition of aryl halides to Pd⁰ forms a PdII intermediate, which undergoes transmetallation with the thiophene amine .

-

Phosphine Organocatalysis : Tributylphosphine facilitates Michael additions by generating zwitterionic enolates, enabling C–C bond formation with maleimides or nitroolefins .

4.2. Solvent Effects

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's significant anticancer properties. For instance, a synthesized derivative displayed high antimitotic activity against human tumor cells, with mean GI50 (concentration required to inhibit cell growth by 50%) values indicating effective cytotoxicity. The compound was evaluated using protocols established by the National Cancer Institute (NCI), demonstrating a promising average cell growth inhibition rate across multiple cancer cell lines .

Antimicrobial Properties

The compound also shows potential antimicrobial activity. Research has indicated that derivatives of thiophene-based compounds exhibit inhibitory effects against various bacterial strains. The presence of the benzodioxole moiety enhances the compound's ability to penetrate bacterial membranes, making it a candidate for further development as an antimicrobial agent .

Synthetic Utility

The unique structure of 5-(2H-1,3-benzodioxole-5-carbonyl)-N2-(2-fluorophenyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine allows it to serve as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions makes it suitable for creating more complex molecules. For example, it can be used in the synthesis of novel thiophene derivatives through electrophilic substitution reactions or coupling reactions with other aromatic systems .

Case Study 1: Anticancer Screening

A study conducted by the NCI involved screening this compound against a panel of over sixty cancer cell lines. The results indicated that certain derivatives exhibited selective cytotoxicity towards specific cancer types while showing lower toxicity towards normal cells. This selectivity is crucial for developing targeted cancer therapies that minimize side effects associated with conventional chemotherapy .

Case Study 2: Structure-Activity Relationship (SAR) Analysis

In another research effort, a series of analogs were synthesized to explore the structure-activity relationships of this compound. Modifications to the benzodioxole and thiophene rings were systematically evaluated for their effect on biological activity, leading to the identification of more potent derivatives with improved pharmacokinetic profiles .

Mechanism of Action

The mechanism of action of 5-(2H-1,3-benzodioxole-5-carbonyl)-N2-(2-fluorophenyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

2-Fluorodeschloroketamine: This compound is structurally similar due to the presence of a fluorophenyl group.

4,4’-Dichlorobenzophenone: Shares similarities in the benzophenone structure.

Uniqueness

What sets 5-(2H-1,3-benzodioxole-5-carbonyl)-N2-(2-fluorophenyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine apart is its combination of functional groups, which confer unique chemical and biological properties. The presence of the tosyl group, in particular, enhances its reactivity and potential for further modification.

Biological Activity

Overview of the Compound

5-(2H-1,3-benzodioxole-5-carbonyl)-N2-(2-fluorophenyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine is a synthetic organic compound that belongs to a class of molecules known for their diverse biological activities. The presence of multiple functional groups, including benzodioxole and thiophene moieties, suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.

Anticancer Properties

Compounds with similar structural features have been investigated for their anticancer properties. For instance, benzodioxole derivatives have shown promising activity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as the MAPK and PI3K/Akt pathways.

Antimicrobial Activity

Thiophene-containing compounds are known to exhibit antimicrobial effects. Research has indicated that derivatives can inhibit bacterial growth and possess antifungal properties. The introduction of substituents like fluorophenyl and sulfonyl groups may enhance these activities by improving solubility and bioavailability.

Enzyme Inhibition

The compound may also act as an inhibitor for specific enzymes. For example, related compounds have been shown to inhibit acetylcholinesterase (AChE), which is crucial in treating conditions like Alzheimer's disease. The presence of the thiophene ring could contribute to binding affinity due to π-π interactions with aromatic residues in the enzyme's active site.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical in predicting the biological activity of this compound:

- Benzodioxole Moiety : Enhances lipophilicity and potential for interaction with biological membranes.

- Fluorophenyl Group : Modifies electronic properties, potentially increasing binding affinity to target proteins.

- Sulfonyl Group : Known to enhance solubility and stability in biological environments.

Table 1: Comparison of Biological Activities

| Compound Type | Activity Type | Reference |

|---|---|---|

| Benzodioxole Derivatives | Anticancer | |

| Thiophene Derivatives | Antimicrobial | |

| Fluorinated Compounds | Enzyme Inhibition |

Case Study 1: Anticancer Activity

A study evaluated a series of benzodioxole derivatives for their ability to induce apoptosis in breast cancer cell lines. Results showed that specific substitutions led to significant reductions in cell viability, indicating a structure-dependent effect on anticancer activity.

Case Study 2: Antimicrobial Efficacy

Research on thiophene-based compounds demonstrated effective inhibition against Staphylococcus aureus and Candida albicans. The study highlighted the role of substituents in enhancing antimicrobial potency.

Q & A

Q. What are the key synthetic strategies for preparing 5-(2H-1,3-benzodioxole-5-carbonyl)-N2-(2-fluorophenyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine?

- Methodological Answer : The synthesis involves sequential functionalization of the thiophene core. First, introduce the 4-methylbenzenesulfonyl group via sulfonation using tosyl chloride under basic conditions (e.g., pyridine) . Next, couple the 2-fluorophenylamine moiety via Buchwald-Hartwig amination, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands like Xantphos . Finally, the benzodioxole-carbonyl group is added through Friedel-Crafts acylation with AlCl₃ as a Lewis acid . Purification typically employs column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms substituent positions. For example, the sulfonyl group’s deshielding effect appears at δ ~7.8 ppm (aromatic protons), while the benzodioxole protons resonate as a singlet (δ ~6.0 ppm) .

- IR : Key peaks include C=O (benzodioxole-carbonyl, ~1680 cm⁻¹) and S=O (sulfonyl, ~1350–1150 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and fragmentation patterns .

Q. How is the molecular structure validated experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystallize the compound using slow evaporation (solvent: DCM/hexane) and analyze bond lengths/angles. For example, the thiophene ring’s planarity and dihedral angles between substituents confirm steric/electronic interactions . SCXRD also resolves ambiguities in regiochemistry (e.g., amide vs. sulfonyl group orientation) .

Advanced Research Questions

Q. How do electronic effects of substituents influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing sulfonyl group deactivates the thiophene ring, requiring optimized conditions for amination. Computational DFT studies (e.g., Gaussian 09) predict charge distribution: the sulfonyl group reduces electron density at C2, necessitating stronger bases (e.g., Cs₂CO₃) and higher temperatures (~110°C) for Pd-catalyzed coupling . Contrast this with electron-donating groups (e.g., methyl), which accelerate reactivity .

Q. How to resolve contradictions in NMR data during structural elucidation?

- Methodological Answer : Discrepancies between predicted and observed splitting patterns may arise from dynamic effects (e.g., restricted rotation in amides). Use variable-temperature NMR (VT-NMR) to probe conformational exchange. For example, coalescence temperatures for diastereotopic protons near the sulfonyl group (~−30°C to +40°C) reveal rotational barriers . Additionally, 2D NMR (COSY, NOESY) clarifies through-space correlations .

Q. What computational approaches predict the compound’s photophysical or bioactive properties?

- Methodological Answer :

- TD-DFT : Calculates UV-Vis absorption spectra (e.g., benzodioxole’s π→π* transitions at ~300 nm) .

- Molecular Docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina. The fluorophenyl group’s hydrophobic interactions and sulfonyl group’s H-bonding potential are critical for binding affinity .

- MD Simulations : Assess stability in solvent (e.g., water/DMSO) to guide solubility experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.